(S)-1,3-Dimethylpiperazine dihydrochloride
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Overview
Description
(S)-1,3-Dimethylpiperazine dihydrochloride: is a chiral organic compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol . It is a derivative of piperazine, featuring two methyl groups at the 1 and 3 positions of the piperazine ring, and two hydrochloride ions to form a salt. This compound is known for its utility in various scientific research applications, particularly in chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chiral Resolution: One common method involves the resolution of racemic 1,3-dimethylpiperazine using chiral resolving agents to obtain the (S)-enantiomer.
Chemical Synthesis: Another approach is the chemical synthesis starting from piperazine, followed by selective methylation at the 1 and 3 positions.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are often employed to ensure the purity and consistency of the compound.
Continuous Flow Synthesis: Some advanced production facilities may use continuous flow synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
(S)-1,3-Dimethylpiperazine dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or amines are used, often in the presence of a base.
Major Products Formed:
N-oxides: Resulting from oxidation reactions.
Reduced Derivatives: Obtained from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(S)-1,3-Dimethylpiperazine dihydrochloride: has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the role of piperazine derivatives in biological systems.
Medicine: It is utilized in the development of new drugs, particularly those targeting central nervous system disorders.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (S)-1,3-Dimethylpiperazine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with various receptors and enzymes in biological systems.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, and other physiological processes.
Comparison with Similar Compounds
(S)-1,3-Dimethylpiperazine dihydrochloride: is compared with other similar compounds to highlight its uniqueness:
1,3-Dimethylpiperazine: The racemic mixture of the compound.
1,4-Dimethylpiperazine: A structural isomer with methyl groups at the 1 and 4 positions.
N-Methylpiperazine: A compound with a single methyl group on the piperazine ring.
Each of these compounds has distinct properties and applications, making This compound unique in its specific uses and effects.
Properties
CAS No. |
1152110-30-9 |
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Molecular Formula |
C6H15ClN2 |
Molecular Weight |
150.65 g/mol |
IUPAC Name |
(3S)-1,3-dimethylpiperazine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-6-5-8(2)4-3-7-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m0./s1 |
InChI Key |
DPBBTNJEYWACKY-RGMNGODLSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)C.Cl |
SMILES |
CC1CN(CCN1)C.Cl.Cl |
Canonical SMILES |
CC1CN(CCN1)C.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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